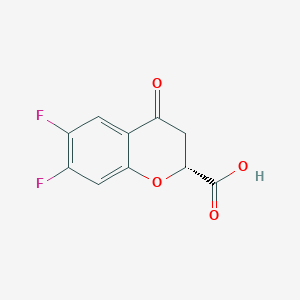
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of fluorine atoms through electrophilic fluorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also interfere with cellular processes by modulating signal transduction pathways, ultimately affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another compound with a similar backbone but different functional groups.
(2R,3R)-3-hydroxypipecolic acid: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
The presence of fluorine atoms in (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine enhances the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C10H6F2O4 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC名 |
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15)/t9-/m1/s1 |
InChIキー |
NZVKQJYODNIHCT-SECBINFHSA-N |
異性体SMILES |
C1[C@@H](OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
正規SMILES |
C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)
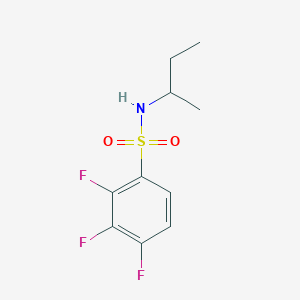
![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)

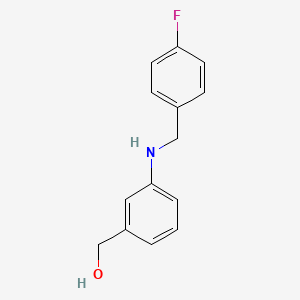
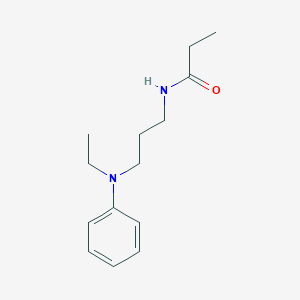
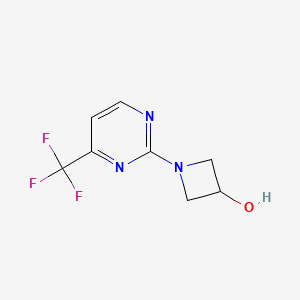
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)

